molecular formula C14H10Cl2 B14552811 Phenanthrene, 2,7-dichloro-9,10-dihydro- CAS No. 61650-87-1

Phenanthrene, 2,7-dichloro-9,10-dihydro-

Cat. No.: B14552811
CAS No.: 61650-87-1
M. Wt: 249.1 g/mol
InChI Key: ZOAUDXWRKTUGQT-UHFFFAOYSA-N
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Description

Phenanthrene, 2,7-dichloro-9,10-dihydro- (C₁₄H₁₀Cl₂), is a halogenated dihydrophenanthrene derivative. It features a partially saturated phenanthrene backbone with chlorine substituents at the 2- and 7-positions.

Properties

CAS No.

61650-87-1

Molecular Formula

C14H10Cl2

Molecular Weight

249.1 g/mol

IUPAC Name

2,7-dichloro-9,10-dihydrophenanthrene

InChI

InChI=1S/C14H10Cl2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2

InChI Key

ZOAUDXWRKTUGQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthrene, 2,7-dichloro-9,10-dihydro- typically involves the chlorination of phenanthrene followed by hydrogenation. The chlorination process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions. The hydrogenation step involves the reduction of phenanthrene using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain the dihydro derivative.

Industrial Production Methods

Industrial production of phenanthrene derivatives often involves large-scale chlorination and hydrogenation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 2,7-dichloro-9,10-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as Pd/C is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Fully hydrogenated phenanthrene derivatives.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

Phenanthrene, 2,7-dichloro-9,10-dihydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenanthrene, 2,7-dichloro-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

9,10-Dichloro-9,10-Dihydrophenanthrene

  • Structure : Chlorine substituents at the 9,10-positions of the saturated bond.
  • Synthesis : Produced via chlorine addition to phenanthrene in acetic acid, yielding cis/trans isomers .
  • Reactivity : Undergoes HCl elimination to form 9-chlorophenanthrene, contrasting with the stability of 2,7-dichloro derivatives due to reduced steric strain .

trans-9,10-Dihydro-9,10-Diolphenanthrene

  • Structure : Hydroxyl groups at the 9,10-positions (C₁₄H₁₂O₂).
  • Biological Role : A key metabolite in fungal and bacterial degradation of phenanthrene (e.g., Mycobacterium sp.), forming intermediates for ring cleavage .
  • Thermodynamics : Higher polarity compared to chlorinated derivatives, influencing solubility and environmental persistence .

9,10-Dihydro-9,9,10,10-Tetraphenylphenanthrene

  • Structure : Four phenyl groups at the 9,10-positions (C₃₈H₂₈).

2,3,6,7-Tetramethoxy-9-Nitrophenanthrene

  • Structure: Methoxy and nitro substituents (C₁₉H₁₇NO₆).
  • Synthesis : Likely derived from electrophilic nitration and methoxylation, with applications in organic synthesis .

Physicochemical Properties

Compound Molecular Weight Substituents Key Properties Synthesis Method
2,7-Dichloro-9,10-dihydrophenanthrene 253.14 Cl (2,7) High lipophilicity, moderate reactivity Likely electrophilic addition
9,10-Dichloro-9,10-dihydrophenanthrene 253.14 Cl (9,10) Prone to elimination reactions Cl₂ addition to phenanthrene
trans-9,10-Dihydro-9,10-diol 212.24 OH (9,10) Polar, biodegradable Microbial oxidation
9,10-Tetraphenyldihydrophenanthrene 484.63 Ph (9,9,10,10) Fluorescent, sterically hindered Palladium-catalyzed coupling

Research Findings and Contradictions

  • Contradiction in Degradation Pathways : While Mycobacterium sp. produces both cis- and trans-9,10-diols from phenanthrene , white-rot fungi like Pleurotus ostreatus exclusively generate trans-9R,10R-diols, highlighting species-specific enzymatic activity .
  • Synthetic Challenges : suggests dichlorination at 9,10-positions proceeds via electrophilic addition, whereas bromination at the same position may follow a radical mechanism, indicating substituent-dependent reactivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,7-dichloro-9,10-dihydrophenanthrene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via halogenation of 9,10-dihydrophenanthrene, where chlorine atoms are introduced at the 2- and 7-positions. Reaction efficiency depends on catalysts (e.g., Lewis acids like FeCl₃), solvent polarity, and temperature. For example, using dichloromethane as a solvent at 60°C with excess Cl₂ gas improves selectivity for the 2,7-dichloro derivative. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate eluents .

Q. How can the purity and structural integrity of 2,7-dichloro-9,10-dihydrophenanthrene be validated?

  • Methodological Answer : Combine gas chromatography (GC) with mass spectrometry (GC-MS) for purity assessment. Use a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) and a temperature gradient of 5°C/min from 70°C to 280°C. Confirm the structure via 1H^1H-NMR (δ 2.8–3.2 ppm for H-9 and H-10 protons) and IR spectroscopy (C-Cl stretching at 550–650 cm⁻¹) .

Q. What are the environmental implications of 2,7-dichloro-9,10-dihydrophenanthrene as a polycyclic aromatic hydrocarbon (PAH) derivative?

  • Methodological Answer : Monitor environmental persistence using high-performance liquid chromatography (HPLC) with fluorescence detection (ex/em: 260/380 nm). Compare degradation rates under UV light (λ = 254 nm) in aqueous vs. organic matrices. Studies show halogenated PAHs exhibit slower photodegradation than non-halogenated analogs, increasing bioaccumulation risks .

Advanced Research Questions

Q. How do conflicting GC retention indices (RI) for 2,7-dichloro-9,10-dihydrophenanthrene arise across studies, and how can they be resolved?

  • Methodological Answer : Discrepancies in RI values (e.g., 2124 on DB-5 vs. 2150 on HP-5 columns) stem from differences in stationary phases and temperature programs. Standardize protocols using NIST-referenced columns (e.g., DB-5) and validate with internal standards like phenanthrene-d₁₀. Cross-check with Kovats indices from peer-reviewed databases to resolve contradictions .

Q. What experimental strategies optimize the regioselective synthesis of 2,7-dichloro derivatives over other isomers?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Use bulky directing groups (e.g., sulfonic acid) at the 9,10-positions to block competing chlorination sites. Computational modeling (DFT) predicts electron density maps, identifying reactive C-2 and C-7 positions. Kinetic studies under varying Cl₂ pressures further refine selectivity .

Q. How can fluorescence spectroscopy elucidate the binding mechanisms of 2,7-dichloro-9,10-dihydrophenanthrene with biomolecules?

  • Methodological Answer : Perform fluorescence quenching experiments with bovine serum albumin (BSA) or DNA. Measure emission spectra (λₑₓ = 280 nm) and calculate Stern-Volmer constants (KSVK_{SV}) to distinguish static vs. dynamic quenching. Compare with non-halogenated phenanthrene to assess chlorine’s impact on binding affinity .

Q. What are the challenges in detecting trace levels of 2,7-dichloro-9,10-dihydrophenanthrene in complex matrices, and how can sensitivity be improved?

  • Methodological Answer : Matrix interference in soil/sediment samples requires pre-treatment via solid-phase extraction (SPE) with C18 cartridges. Enhance detection limits (<1 ppb) using tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Isotope dilution with 13C^{13}C-labeled analogs (e.g., phenanthrene-9,10-13C2^{13}C_2) corrects for recovery losses .

Methodological Notes

  • Experimental Design : Prioritize safety protocols for handling chlorinated PAHs, including fume hood use and PPE ( ).
  • Data Validation : Cross-reference spectral and chromatographic data with NIST WebBook entries to ensure reproducibility ( ).
  • Advanced Tools : Leverage computational chemistry (e.g., Gaussian software) to predict reaction pathways and optimize synthesis ( ).

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